An In-depth Technical Guide to Br-PEG7-Br: A Homobifunctional Linker for Advanced Drug Development
An In-depth Technical Guide to Br-PEG7-Br: A Homobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane (Br-PEG7-Br), a discrete-length polyethylene glycol (PEG) linker. Valued for its defined structure and homobifunctional nature, this molecule serves as a critical building block in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, representative synthetic protocols, and its mechanistic role in targeted protein degradation.
Core Structure and Physicochemical Properties
Br-PEG7-Br is a homobifunctional molecule featuring a central chain of seven repeating ethylene glycol units, capped at both ends by a bromine atom. The bromine atoms act as reactive handles for nucleophilic substitution, allowing for the covalent attachment of two separate molecular entities. The PEG7 chain imparts increased hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate molecule.
Data Summary
The key quantitative data and physical properties of Br-PEG7-Br are summarized in the table below for clear reference.
| Property | Value |
| IUPAC Name | 1,23-dibromo-3,6,9,12,15,18,21-heptaoxatricosane |
| Molecular Formula | C₁₆H₃₂Br₂O₇ |
| Molecular Weight | 496.23 g/mol |
| CAS Number | 177987-04-1 |
| Canonical SMILES | BrCCOCCOCCOCCOCCOCCOCCOCCBr |
| Appearance | Solid powder or pale yellow/colorless oil |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Store at -20°C, dry and dark |
Structural Representation
The logical assembly of the Br-PEG7-Br molecule can be visualized as a central hydrophilic PEG spacer flanked by two reactive bromide groups.
Application in PROTAC Synthesis: Mechanism of Action
Br-PEG7-Br is extensively used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins by coopting the cell's own ubiquitin-proteasome system (UPS). A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.
By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[1]
Experimental Protocols
The following sections provide representative protocols for the synthesis and characterization of a PROTAC using Br-PEG7-Br. These protocols are generalized and may require optimization based on the specific properties of the ligands being used.
Representative Synthesis of a PROTAC via Sequential Alkylation
This protocol outlines the synthesis of a PROTAC where Br-PEG7-Br is sequentially coupled to two different nucleophiles (e.g., a phenol-containing POI ligand and an amine-containing E3 ligand).
Step 1: Mono-alkylation of POI Ligand with Br-PEG7-Br This step involves a nucleophilic substitution reaction where one end of the Br-PEG7-Br linker attaches to the POI ligand.
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Reagent Preparation : Dissolve the POI ligand containing a nucleophilic group (e.g., a phenol, 1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) under an inert nitrogen or argon atmosphere.
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Base Addition : Add a suitable base, such as potassium carbonate (K₂CO₃, 3.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.), to the solution. Stir the mixture at room temperature for 30 minutes to deprotonate the nucleophile.
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Linker Addition : Add a solution of Br-PEG7-Br (1.5-2.0 eq.) in anhydrous DMF to the reaction mixture. Using an excess of the dibromo-linker favors mono-substitution.
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Reaction Incubation : Heat the reaction mixture to 60-80 °C and stir overnight.
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Monitoring : Track the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate and wash sequentially with water and brine to remove DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product (POI-PEG7-Br) by flash column chromatography on silica gel.
Step 2: Coupling of POI-PEG7-Br with E3 Ligase Ligand The second bromide on the linker is substituted by a nucleophile on the E3 ligase ligand.
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Reaction Setup : Dissolve the purified POI-PEG7-Br intermediate (1.0 eq.) and the E3 ligase ligand containing a nucleophilic group (e.g., a primary or secondary amine, 1.2 eq.) in anhydrous DMF.
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Base Addition : Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0-4.0 eq.).
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Reaction Incubation : Stir the reaction at an elevated temperature (e.g., 80 °C) overnight under an inert atmosphere.
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Monitoring : Monitor the reaction to completion by LC-MS.
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Final Purification : Upon completion, perform an aqueous workup as described in Step 1. Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
